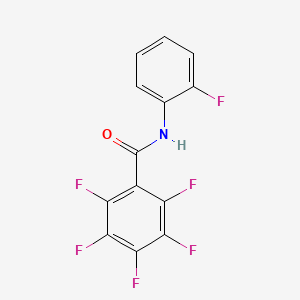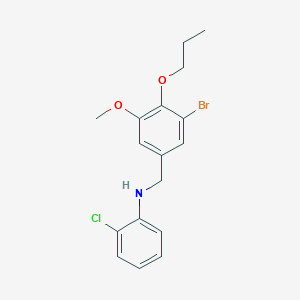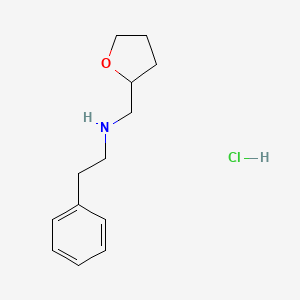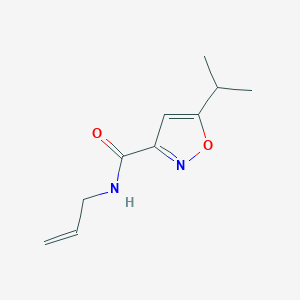
2,3,4,5,6-pentafluoro-N-(2-fluorophenyl)benzamide
Descripción general
Descripción
2,3,4,5,6-pentafluoro-N-(2-fluorophenyl)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as PF-3084014 and belongs to the class of benzamide derivatives.
Mecanismo De Acción
PF-3084014 works by binding to the bromodomain of BRD4, which prevents it from interacting with other proteins. This, in turn, inhibits the transcription of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that PF-3084014 can induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. Additionally, PF-3084014 has been shown to have anti-inflammatory effects, which could potentially be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PF-3084014 in lab experiments is its specificity for BRD4. This allows researchers to target this specific protein without affecting other cellular processes. However, one limitation of using PF-3084014 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on PF-3084014. One area of interest is the development of more potent derivatives of PF-3084014 that could be even more effective in inhibiting BRD4. Additionally, researchers are interested in exploring the potential applications of PF-3084014 in other areas, such as inflammatory diseases and neurological disorders.
In conclusion, PF-3084014 is a promising compound that has shown potential in cancer treatment and other scientific research fields. Its specific targeting of BRD4 makes it a valuable tool for researchers, and further studies could lead to the development of even more effective derivatives.
Aplicaciones Científicas De Investigación
PF-3084014 has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is cancer treatment. Studies have shown that PF-3084014 can inhibit the growth of cancer cells by targeting a specific protein called BRD4. This protein plays a crucial role in the development and progression of cancer, and PF-3084014 has been shown to effectively inhibit its activity.
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-5-3-1-2-4-6(5)20-13(21)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWDPMRTDOUTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylpropanamide](/img/structure/B4711132.png)

![4-isobutoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4711160.png)
![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)
![ethyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4711188.png)
![1-(4-fluorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4711203.png)
![N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B4711206.png)
![4-ethyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4711213.png)
![4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4711218.png)
